Cas no 35597-44-5 (Butanoic acid,2-amino-4-(hydroxymethylphosphinyl)-, (2S)-)
Butanoic acid,2-amino-4-(hydroxymethylphosphinyl)-, (2S)- Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid,2-amino-4-(hydroxymethylphosphinyl)-, (2S)-
- (2S)-2-Amino-4-[hydroxy(methyl)phosphoryl]butanoic acid
- Homoalanin-4-yl(methyl)phosphinic Acid
- L-2-Amino-4-methylphosphinobutyric Acid
- L-Glufosinate
- (2S)-2-azaniumyl-4-[hydroxy(methyl)phosphoryl]butanoate
- DTXSID401020544
- 15766-01-5
- L-PPT
- 4-[hydroxy(methyl)phosphinoyl]-L-homoalanine
- (2S)-2-amino-4-[hydroxy(methyl)phosphinoyl]butyric acid
- EN300-7516029
- (2S)-2-amino-4-(hydroxymethylphosphinyl)butanoic acid
- (2S)-2-amino-4-(hydroxy(methyl)phosphinoyl)butyric acid
- (S)-2-Amino-4-(hydroxy-methyl-phosphinoyl)-butyric acid; hydrochloride
- (S)-Glufosinate
- C04650
- Glufosinate-P
- (2S)-2-Amino-4-(hydroxy(methyl)phosphoryl)butanoic acid
- phosphinothricin-P
- L-homoalanin-4-yl(methyl)phosphinic acid
- L-PHOSPHINOTHRICIN
- (2S)-2-amino-4-[(R)-hydroxy(methyl)phosphoryl]butanoic acid
- Butanoic acid, 2-amino-4-(hydroxymethylphosphinyl)-, (2S)-
- 72P470U27C
- 35597-44-5
- CHEMBL145114
- S-glufosinate
- 1fpy
- (2S)-glufosinate
- CHEMBL535153
- Glufosinate-P [ISO]
- PHOSPHINOTHRICIN, (S)-
- CHEBI:142852
- (S)-Phosphinothricin
- GLUFOSINATE, (S)-
- PHOSPHINOTHRICIN [MI]
- IAJOBQBIJHVGMQ-BYPYZUCNSA-N
- L-2-Amino-4-(hydroxymethylphosphinyl)butanoate
- PPQ
- BDBM50174527
- (+)-glufosinate
- Q27266088
- 2-AMINO-4-(HYDROXYMETHYL-PHOSPHINYL)BUTANOIC ACID
- SCHEMBL21986
- PT
- Phosphinothricin
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- Inchi: 1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1
- InChI Key: IAJOBQBIJHVGMQ-BYPYZUCNSA-N
- SMILES: P(C)(CC[C@@H](C(=O)O)N)(=O)O
Computed Properties
- Exact Mass: 181.05046
- Monoisotopic Mass: 181.050394
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _5
- Topological Polar Surface Area: 101
Experimental Properties
- Density: 1.378
- Melting Point: 209-210 °C
- Boiling Point: 519.1°C at 760 mmHg
- Flash Point: 267.7°C
- Refractive Index: 1.5
- PSA: 100.62
- LogP: 0.38890
- Specific Rotation: D25 +13.4° (c = 1 in water)
Butanoic acid,2-amino-4-(hydroxymethylphosphinyl)-, (2S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7516029-0.05g |
(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid |
35597-44-5 | 95.0% | 0.05g |
$2755.0 | 2025-03-10 |
Butanoic acid,2-amino-4-(hydroxymethylphosphinyl)-, (2S)- Suppliers
Butanoic acid,2-amino-4-(hydroxymethylphosphinyl)-, (2S)- Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on Butanoic acid,2-amino-4-(hydroxymethylphosphinyl)-, (2S)-
Butanoic acid,2-amino-4-(hydroxymethylphosphinyl)-, (2S)-: A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Butanoic acid,2-amino-4-(hydroxymethylphosphinyl)-, (2S)-, identified by its CAS number 35597-44-5, is a compound of significant interest in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in various scientific domains. The (2S) configuration denotes a specific stereochemical arrangement that may contribute to its distinct chemical properties and biological activities.
The molecular structure of Butanoic acid,2-amino-4-(hydroxymethylphosphinyl)-, (2S) incorporates a carboxylic acid group, an amino group, and a hydroxymethylphosphinyl moiety. These functional groups collectively endow the compound with a diverse range of chemical reactivities and interactions. The presence of the (2S) stereocenter further complicates its behavior, making it a subject of interest for researchers exploring chiral chemistry and enantioselective processes.
In recent years, there has been growing interest in the development of novel phosphorus-containing compounds due to their versatile applications in pharmaceuticals and agrochemicals. The hydroxymethylphosphinyl group in this compound suggests potential roles as a ligand or intermediate in organic synthesis. Phosphorus-based compounds are widely recognized for their ability to modulate biological pathways, making them valuable candidates for drug discovery efforts.
One of the most compelling aspects of Butanoic acid,2-amino-4-(hydroxymethylphosphinyl)-, (2S) is its potential as a building block for more complex molecules. Researchers have been exploring its utility in constructing pharmacophores that exhibit specific biological activities. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes or receptors implicated in diseases such as cancer and inflammation. The stereochemical purity of the (2S) configuration is particularly crucial in these applications, as enantiomeric differences can significantly impact biological efficacy.
The carboxylic acid group in the molecule provides an acidic character, enabling various salt formations and interactions with other functional groups. This property makes it useful in formulations where pH control is essential. Additionally, the amino group can participate in hydrogen bonding and ionic interactions, further enhancing its compatibility with other biomolecules. These characteristics make Butanoic acid,2-amino-4-(hydroxymethylphosphinyl)-, (2S) a versatile scaffold for designing novel therapeutic agents.
Recent advancements in synthetic chemistry have enabled more efficient methods for producing complex molecules like Butanoic acid,2-amino-4-(hydroxymethylphosphinyl)-, (2S). Techniques such as asymmetric synthesis and chiral resolution have become increasingly refined, allowing researchers to access enantiomerically pure compounds with high yields. These improvements are crucial for drug development pipelines, where impurities can lead to reduced efficacy or adverse effects.
The pharmaceutical industry has been particularly interested in phosphorus-containing compounds due to their role as key structural elements in many drugs. For example, nucleoside analogs used in antiviral therapies often incorporate phosphorus atoms to enhance stability and bioavailability. The hydroxymethylphosphinyl group in this compound could serve as a precursor for such analogs or other therapeutic molecules.
In addition to pharmaceutical applications, Butanoic acid,2-amino-4-(hydroxymethylphosphinyl)-, (2S) may find utility in material science and industrial chemistry. Its unique reactivity could be leveraged to develop novel polymers or catalysts with tailored properties. The ability to fine-tune the stereochemistry through synthetic methods opens up possibilities for creating materials with specific functionalities.
The study of chiral compounds like Butanoic acid,2-amino-4-(hydroxymethylphosphinyl)-, (2S) also contributes to our fundamental understanding of molecular interactions at the atomic level. By investigating how different stereoisomers behave biochemically or chemically, scientists can gain insights into the mechanisms underlying many biological processes. This knowledge is invaluable for designing more effective drugs and understanding disease pathways.
As research continues to evolve,the demand for specialized compounds like Butanoic acid, (2S) will likely increase. Innovations in synthetic methodologies will play a critical role in meeting this demand while ensuring high purity and yield. Collaborative efforts between academia and industry will be essential to translate laboratory discoveries into practical applications that benefit society.
In conclusion, Butanoic acid, (2S) represents a fascinating compound with diverse potential applications across multiple scientific disciplines。 Its unique structural features make it a valuable tool for researchers exploring new frontiers in chemical synthesis、biological activity、and material science。 As our understanding of molecular interactions deepens,compounds like this will continue to play an important role in advancing scientific knowledge and technological innovation。
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